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Compound of Interest

Compound Name: Fast Yellow AB

Cat. No.: B3430084 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Acid Yellow 9, a monoazo dye, is utilized in various industrial applications. A thorough

understanding of its spectroscopic properties is crucial for quality control, stability testing, and

interaction studies, particularly in the context of drug development where off-target effects and

metabolic fate are of concern. This technical guide provides a comprehensive overview of the

spectroscopic analysis of Acid Yellow 9, detailing experimental protocols and summarizing key

data for researchers.

Chemical Structure and Properties
Chemical Name: Disodium 2-amino-5-[(E)-(4-sulfonatophenyl)diazenyl]benzene-1-sulfonate

C.I. Name: Acid Yellow 9

CAS Number: 2706-28-7

Molecular Formula: C₁₂H₉N₃Na₂O₆S₂

Molecular Weight: 401.33 g/mol

Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy of Acid Yellow 9 is particularly informative regarding its electronic

transitions and its response to environmental pH changes. The dye exhibits characteristic

absorption bands in the UV and visible regions, primarily arising from π-π* and n-π* transitions

within the azobenzene chromophore.

Spectral Data
The absorption maxima (λmax) of Acid Yellow 9 are highly dependent on the pH of the solution,

leading to distinct color changes. This behavior is attributed to the protonation and

deprotonation of the amino group and the azo bridge.

pH λmax (nm) Observed Color
Electronic
Transition

Basic ~390 Yellow n-π

Acidic (pH 1.40 - 0.44) ~500 Red π-π

Highly Acidic (in

multilayer films)
~650 Blue Protonated azo group

UV Region (Basic) ~263 Colorless
π-π* (aromatic

system)

UV Region (Acidic) ~307 Colorless
π-π* (aromatic

system)

Table 1: pH-dependent UV-Vis absorption maxima of Acid Yellow 9 in aqueous solution. Data

compiled from Anson, T.A., et al. (2020).[1]

Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the absorption spectrum of Acid Yellow 9 and its pH-dependent shifts.

Materials:

Acid Yellow 9 (dye content ≥ 90%)

Spectrophotometer (e.g., Varian Cary 300 Bio)
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1 cm path length quartz cuvettes

Hydrochloric acid (HCl), 1 M

Sodium hydroxide (NaOH), 1 M

Distilled or deionized water

pH meter

Procedure:

Stock Solution Preparation: Prepare a 0.1 mM stock solution of Acid Yellow 9 in distilled

water.

pH Adjustment: Prepare a series of solutions at different pH values by adding appropriate

amounts of 1 M HCl or 1 M NaOH to aliquots of the stock solution. Measure the final pH of

each solution using a calibrated pH meter.

Spectroscopic Measurement:

Use distilled water as a blank to zero the spectrophotometer.

Record the UV-Vis absorption spectrum of each pH-adjusted solution from 200 to 800 nm.

Data Analysis: Identify the λmax for each spectrum and correlate it with the corresponding

pH.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the Acid Yellow

9 molecule. The vibrational frequencies of specific bonds can be used for structural

confirmation.

Expected Vibrational Frequencies
While a specific experimental FT-IR spectrum for pure Acid Yellow 9 is not readily available in

the cited literature, the expected characteristic absorption bands can be predicted based on its
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functional groups.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3400 - 3300 -NH₂ N-H stretching

1620 - 1580 Aromatic C=C C=C stretching

~1600 -N=N- Azo stretching

1200 - 1100 -SO₃⁻ S=O asymmetric stretching

1050 - 1000 -SO₃⁻ S=O symmetric stretching

850 - 800 Aromatic C-H C-H out-of-plane bending

Table 2: Predicted FT-IR vibrational frequencies for the key functional groups in Acid Yellow 9.

Experimental Protocol: FT-IR Spectroscopy
Objective: To obtain the infrared spectrum of Acid Yellow 9 for functional group analysis.

Materials:

Acid Yellow 9 (solid powder)

FT-IR spectrometer with a suitable accessory (e.g., KBr pellet press or ATR)

Potassium bromide (KBr), spectroscopic grade (for pellet method)

Procedure (KBr Pellet Method):

Sample Preparation: Mix a small amount of finely ground Acid Yellow 9 powder (approx. 1-2

mg) with about 200 mg of dry KBr powder in an agate mortar.

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin,

transparent pellet.

Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and

acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.
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Data Analysis: Identify and assign the major absorption bands to the corresponding

functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of Acid

Yellow 9 in solution. Both ¹H and ¹³C NMR would provide valuable information on the chemical

environment of the protons and carbon atoms, respectively.

Predicted Chemical Shifts
Specific experimental NMR data for Acid Yellow 9 is not available in the reviewed literature.

However, general chemical shift regions for the types of protons and carbons present in the

molecule can be estimated.

¹H NMR:

Aromatic Protons: 6.5 - 8.5 ppm

-NH₂ Protons: Broad signal, chemical shift is concentration and solvent dependent.

¹³C NMR:

Aromatic Carbons: 110 - 150 ppm

Carbon attached to -SO₃⁻: May be shifted downfield.

Carbon attached to -N=N-: May be shifted downfield.

Experimental Protocol: NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of Acid Yellow 9 for structural confirmation.

Materials:

Acid Yellow 9

NMR spectrometer
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NMR tubes

Deuterated solvent (e.g., D₂O or DMSO-d₆)

Internal standard (e.g., TMS or DSS)

Procedure:

Sample Preparation: Dissolve an appropriate amount of Acid Yellow 9 in a deuterated

solvent in an NMR tube. Add a small amount of an internal standard.

Spectral Acquisition:

Tune and shim the NMR spectrometer.

Acquire the ¹H NMR spectrum.

Acquire the ¹³C NMR spectrum (often requires longer acquisition times).

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Correlate the chemical shifts in both spectra to the molecular structure.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of Acid Yellow 9 and to study its

fragmentation patterns, which can aid in structural elucidation and the identification of

degradation products.

Fragmentation Pattern
Electrospray ionization (ESI) is a suitable technique for analyzing sulfonated azo dyes like Acid

Yellow 9. In negative-ion mode ESI-MS, the molecular ion [M-2Na+2H]²⁻ or [M-Na+H]⁻ would

be expected. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation. A key

fragmentation pathway for azo dyes is the cleavage of the azo bond (-N=N-).

Experimental Protocol: LC-MS/MS
Objective: To determine the mass-to-charge ratio of Acid Yellow 9 and identify its fragmentation

products.
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Materials:

Acid Yellow 9

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an ESI

source.

HPLC grade solvents (e.g., water, acetonitrile, methanol)

Volatile buffer or ion-pairing agent (e.g., ammonium acetate or formic acid)

Procedure:

Sample Preparation: Prepare a dilute solution of Acid Yellow 9 in a suitable solvent mixture

compatible with LC-MS.

Chromatographic Separation (Optional but Recommended):

Inject the sample into the LC system.

Use a suitable reversed-phase column (e.g., C18) and a gradient elution program to

separate the dye from any impurities.

Mass Spectrometric Analysis:

Introduce the eluent from the LC into the ESI source of the mass spectrometer.

Acquire full scan mass spectra in negative ion mode to identify the molecular ion.

Perform MS/MS experiments on the parent ion to obtain the fragmentation pattern.

Data Analysis: Analyze the mass spectra to determine the m/z of the parent and fragment

ions and propose a fragmentation pathway.

Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to FT-IR and is

particularly useful for studying the azo bond and changes in the molecule's electronic structure
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upon protonation.

Raman Spectral Data
The Raman spectrum of Acid Yellow 9 shows characteristic bands that change with pH,

indicating protonation of the azo bond.

Wavenumber (cm⁻¹) Assignment
Observation with
Decreasing pH

1563 C=N stretching Increases in intensity

1420 Protonated -N=N- stretching Increases in intensity

1176 Protonated -N=N- stretching Increases in intensity

1153 C-N stretching Decreases in intensity

Table 3: Key Raman bands of Acid Yellow 9 and their response to decreasing pH. Data from

Anson, T.A., et al. (2020).[1]

Experimental Protocol: Raman Spectroscopy
Objective: To obtain the Raman spectrum of Acid Yellow 9 and observe pH-dependent

changes.

Materials:

Acid Yellow 9

Confocal Raman microscope

Laser source (e.g., 532 nm)

Microscope slides

pH solutions (as prepared for UV-Vis)

Procedure:
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Sample Preparation:

For solution-state measurements, place a drop of the pH-adjusted Acid Yellow 9 solution

on a microscope slide.

For solid-state or film studies, deposit a thin film of the dye on a suitable substrate.

Spectral Acquisition:

Focus the laser on the sample using the microscope objective.

Acquire the Raman spectrum, ensuring an appropriate laser power and acquisition time to

obtain a good signal-to-noise ratio without causing sample degradation.

Data Analysis: Identify the characteristic Raman bands and analyze any shifts or intensity

changes as a function of pH.

Visualizations

Sample Preparation

Spectroscopic Analysis Data Processing

0.1 mM AY9 Stock pH-Adjusted Solutions
Aliquot & add HCl/NaOH

UV-Vis Spectrometer Record Spectra (200-800 nm)Zero with DI Water Identify λmax Correlate λmax with pH

Click to download full resolution via product page

Caption: Workflow for pH-dependent UV-Vis spectroscopic analysis of Acid Yellow 9.
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Acid Yellow 9
[M-2Na+2H]²⁻ or [M-Na+H]⁻

Fragment 1
(Sulfonated Aniline Derivative)

Azo Bond Cleavage

Fragment 2
(Sulfonated Phenyl Diazene Derivative)

Azo Bond Cleavage
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Caption: Proposed primary fragmentation pathway of Acid Yellow 9 in MS/MS.

Conclusion
This technical guide provides a foundational understanding of the spectroscopic analysis of

Acid Yellow 9. The presented data and experimental protocols for UV-Vis, FT-IR, NMR, Mass

Spectrometry, and Raman Spectroscopy offer a comprehensive resource for researchers. The

pH-dependent spectral shifts observed in UV-Vis and Raman spectroscopy are particularly

noteworthy, highlighting the sensitivity of the dye's electronic structure to its chemical

environment. These spectroscopic techniques are indispensable for the characterization,

quality control, and investigation of the interactions of Acid Yellow 9 in various scientific and

industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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